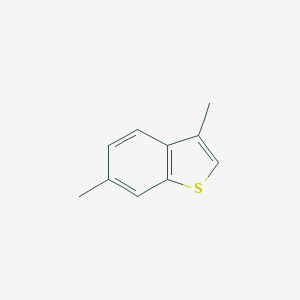
3,6-Dimethyl-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-1-benzothiophene (DMBT) is a compound that belongs to the class of heterocyclic organic compounds. It is a sulfur-containing aromatic compound that is widely used in scientific research due to its unique chemical properties. DMBT is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-1-benzothiophene is not fully understood. However, it has been found to interact with various biological targets, including enzymes, receptors, and DNA. 3,6-Dimethyl-1-benzothiophene has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. 3,6-Dimethyl-1-benzothiophene has also been found to bind to the estrogen receptor, which may have implications for breast cancer treatment.
Biochemical and Physiological Effects:
3,6-Dimethyl-1-benzothiophene has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. 3,6-Dimethyl-1-benzothiophene has also been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases. 3,6-Dimethyl-1-benzothiophene has been found to have antitumor properties, which may have implications for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-Dimethyl-1-benzothiophene has several advantages for lab experiments. It is easy to synthesize, and it is relatively stable. 3,6-Dimethyl-1-benzothiophene is also readily available, and it is inexpensive. However, 3,6-Dimethyl-1-benzothiophene has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous systems. 3,6-Dimethyl-1-benzothiophene is also sensitive to light, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 3,6-Dimethyl-1-benzothiophene. One future direction is the development of new synthesis methods for 3,6-Dimethyl-1-benzothiophene. Another future direction is the investigation of the mechanism of action of 3,6-Dimethyl-1-benzothiophene. Further research is needed to fully understand the interactions of 3,6-Dimethyl-1-benzothiophene with biological targets. Another future direction is the investigation of the potential therapeutic applications of 3,6-Dimethyl-1-benzothiophene. 3,6-Dimethyl-1-benzothiophene has been found to have several biochemical and physiological effects, and further research is needed to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 3,6-Dimethyl-1-benzothiophene is a sulfur-containing aromatic compound that is widely used in scientific research. It can be synthesized through various methods, and it has several scientific research applications. The mechanism of action of 3,6-Dimethyl-1-benzothiophene is not fully understood, but it has been found to have several biochemical and physiological effects. 3,6-Dimethyl-1-benzothiophene has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 3,6-Dimethyl-1-benzothiophene, including the development of new synthesis methods, investigation of the mechanism of action, and investigation of the potential therapeutic applications.
Méthodes De Synthèse
3,6-Dimethyl-1-benzothiophene can be synthesized through various methods, including the Houben-Hoesch reaction, the Gewald reaction, and the Pummerer rearrangement. The Houben-Hoesch reaction involves the reaction of 2-methylthiophene with acetylene in the presence of a catalyst to yield 3,6-Dimethyl-1-benzothiophene. The Gewald reaction involves the reaction of 2-methylthiophene with α-bromoacetophenone in the presence of a base to yield 3,6-Dimethyl-1-benzothiophene. The Pummerer rearrangement involves the reaction of 2-methylthiophene with sulfur dichloride in the presence of a base to yield 3,6-Dimethyl-1-benzothiophene.
Applications De Recherche Scientifique
3,6-Dimethyl-1-benzothiophene has been found to have several scientific research applications, including its use as a fluorescent probe, a ligand for metal ions, and a building block for the synthesis of other compounds. 3,6-Dimethyl-1-benzothiophene is also used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Propriétés
Numéro CAS |
16587-50-1 |
|---|---|
Nom du produit |
3,6-Dimethyl-1-benzothiophene |
Formule moléculaire |
C10H10S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
3,6-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H10S/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-6H,1-2H3 |
Clé InChI |
PMTCJOMGGOAEBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=CS2)C |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CS2)C |
Synonymes |
3,6-Dimethylbenzo[b]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



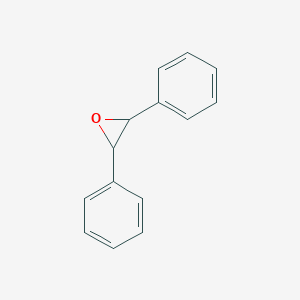

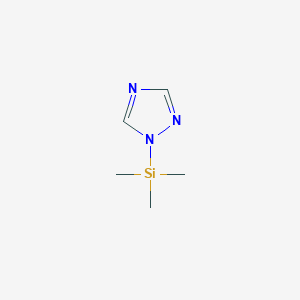





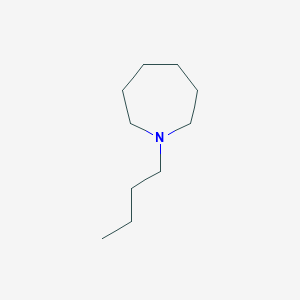

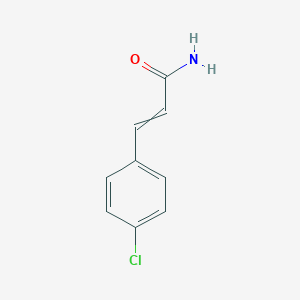
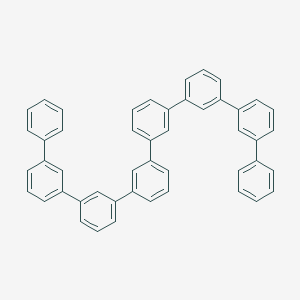

![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)